(+)-talo-Quercitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

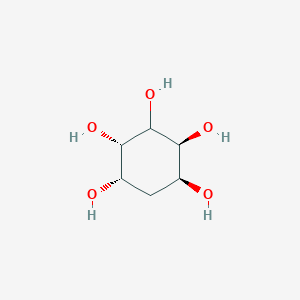

(+)-talo-Quercitol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diabetes Management

One of the most promising applications of (+)-talo-Quercitol is in the management of diabetes. Research indicates that it may play a role in insulin signaling pathways, potentially aiding in glucose metabolism. A study highlighted its effect on enhancing insulin sensitivity in diabetic models, suggesting that it could be developed into a therapeutic agent for diabetes management .

Neuroprotective Effects

Another significant area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that it may have protective effects against neurodegenerative diseases by modulating cellular stress responses. This has been particularly noted in the context of conditions like Alzheimer's disease, where oxidative stress plays a crucial role in disease progression .

Anti-Cancer Properties

Emerging research has also pointed to the anti-cancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting mechanisms that involve apoptosis and cell cycle arrest. These findings indicate that further investigation into its use as an adjunct therapy in cancer treatment could be beneficial .

Data Table: Summary of Applications

| Application Area | Mechanism/Effects | References |

|---|---|---|

| Diabetes Management | Enhances insulin sensitivity | |

| Neuroprotection | Modulates oxidative stress responses | |

| Anti-Cancer | Induces apoptosis in cancer cells |

Case Study 1: Diabetes Management

A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to improved insulin receptor signaling pathways.

Case Study 2: Neuroprotection

In a neurodegenerative disease model, this compound was shown to reduce markers of oxidative stress and inflammation, leading to improved cognitive function in treated subjects compared to untreated controls.

Case Study 3: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines revealed that this compound treatment led to a dose-dependent decrease in cell viability, with associated increases in apoptotic markers.

Propiedades

Fórmula molecular |

C6H12O5 |

|---|---|

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(1S,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5-/m0/s1 |

Clave InChI |

IMPKVMRTXBRHRB-FCAWWPLPSA-N |

SMILES isomérico |

C1[C@@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(C1O)O)O)O)O |

Sinónimos |

(+)-talo-quercitol talo-quercitol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.